Cas no 1240816-04-9 (4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol is a fluorinated phenolic compound characterized by its unique oxidoimino functional group. This structure imparts distinct electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The presence of the fluorophenyl moiety enhances stability and influences reactivity, particularly in electrophilic substitution and coordination chemistry. Its Z-configuration ensures precise spatial orientation, which is critical for applications requiring stereoselectivity. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, including potential drug candidates. Its well-defined molecular architecture and functional group compatibility make it suitable for advanced material science and medicinal chemistry applications.
4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol structure
1240816-04-9 structure
Product Name:4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol
CAS No:1240816-04-9
MF:C13H10FNO2
MW:231.222406864166
CID:5558064
Update Time:2025-06-14

4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-[(Z)-[(4-Fluorophenyl)oxidoimino]methyl]phenol
    • Phenol, 4-[(Z)-[(4-fluorophenyl)oxidoimino]methyl]-
    • 4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol
    • Inchi: 1S/C13H10FNO2/c14-11-3-5-12(6-4-11)15(17)9-10-1-7-13(16)8-2-10/h1-9,16H/b15-9-
    • InChI Key: IHNJEADJUPIKPP-DHDCSXOGSA-N
    • SMILES: C1(O)=CC=C(/C=[N+](/C2=CC=C(F)C=C2)\[O-])C=C1

Experimental Properties

  • Density: 1.317±0.06 g/cm3(Predicted)
  • Melting Point: 216-217 °C(Solv: acetone (67-64-1))
  • Boiling Point: 408.0±55.0 °C(Predicted)
  • pka: 7.31±0.30(Predicted)

4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol Pricemore >>

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Additional information on 4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol

Comprehensive Overview of 4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol (CAS No. 1240816-04-9)

4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol (CAS No. 1240816-04-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique oxidoiminomethylphenol structure, is often explored for its potential applications in drug development and molecular biology. Researchers are particularly interested in its Z-configuration, which influences its reactivity and binding properties. The presence of a fluorophenyl group further enhances its utility in designing targeted therapies.

In recent years, the demand for fluorinated compounds like 4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol has surged due to their stability and bioavailability. This aligns with the growing trend of precision medicine, where scientists seek compounds with specific functional groups to improve drug efficacy. The compound's CAS No. 1240816-04-9 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies. Its potential role in enzyme inhibition and receptor modulation makes it a candidate for treating metabolic disorders and inflammatory conditions.

From a synthetic chemistry perspective, 4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol is synthesized through multi-step reactions involving oxime formation and fluorophenyl incorporation. Its purity and stereochemistry are critical for reproducibility in research. Laboratories often employ HPLC and NMR to validate its structure, ensuring compliance with Good Laboratory Practices (GLP). The compound's logP value and solubility profile are also key parameters for formulation scientists.

The rise of AI-driven drug discovery has further highlighted the importance of compounds like CAS No. 1240816-04-9. Machine learning models trained on chemical libraries often prioritize fluorinated derivatives due to their favorable pharmacokinetics. This synergy between computational chemistry and experimental validation underscores the compound's potential in high-throughput screening (HTS). Additionally, its patent landscape reveals ongoing investigations into its use for neurodegenerative diseases and cancer therapeutics.

Environmental and regulatory considerations are equally important. While 4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol is not classified as hazardous, its handling requires adherence to REACH and OSHA guidelines. Researchers must assess its ecotoxicity and biodegradability to ensure sustainable use. The compound's green chemistry profile is a frequent topic in ESG (Environmental, Social, and Governance) discussions, aligning with global efforts to reduce chemical waste.

In conclusion, 4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol (CAS No. 1240816-04-9) represents a versatile tool in modern science. Its applications span drug design, molecular imaging, and material science, making it a subject of continuous exploration. As the scientific community advances toward personalized medicine and sustainable chemistry, this compound is poised to play a pivotal role in shaping future innovations.

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